molecular formula C18H19ClN2O3 B2897254 N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034447-25-9

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2897254
CAS No.: 2034447-25-9
M. Wt: 346.81
InChI Key: GWKJKXJMEOJYMR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a tetrahydropyran-4-yloxy group, and a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylbenzoic acid, tetrahydro-2H-pyran-4-ol, and nicotinoyl chloride.

    Esterification: The first step involves the esterification of 5-chloro-2-methylbenzoic acid with tetrahydro-2H-pyran-4-ol in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.

    Amidation: The ester is then subjected to amidation with nicotinoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-6-methoxynicotinamide
  • N-(5-chloro-2-methylphenyl)-6-ethoxynicotinamide
  • N-(5-chloro-2-methylphenyl)-6-(tetrahydro-2H-furan-4-yl)oxy)nicotinamide

Uniqueness

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-4-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-2-4-14(19)10-16(12)21-18(22)13-3-5-17(20-11-13)24-15-6-8-23-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJKXJMEOJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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